(S)-(+)-2-Nonanol: Structural Dynamics, Biocatalytic Synthesis, and Applications in Advanced Drug Development
(S)-(+)-2-Nonanol: Structural Dynamics, Biocatalytic Synthesis, and Applications in Advanced Drug Development
Executive Summary
(S)-(+)-2-Nonanol is a naturally occurring, chiral secondary aliphatic alcohol that serves as a critical building block in advanced organic synthesis, pharmaceutical development, and chemical ecology. As drug development increasingly demands enantiopure intermediates, the reliance on (S)-(+)-2-Nonanol has expanded significantly. This technical whitepaper explores the physical properties of the compound, details state-of-the-art biocatalytic workflows for its synthesis, and provides self-validating protocols for its application in stereospecific pharmaceutical reactions.
Chemical Properties and Structural Characteristics
(S)-(+)-2-Nonanol is characterized by a nine-carbon aliphatic chain with a hydroxyl group positioned at the C2 carbon, creating a stereocenter with an (S) configuration. This specific spatial arrangement dictates its optical activity and its precise interactions within biological and catalytic systems.
To facilitate rapid reference for formulation and synthetic planning, the core quantitative data for (S)-(+)-2-Nonanol is summarized below , [[1]]([Link]):
| Chemical Property | Value |
| IUPAC Name | (2S)-nonan-2-ol |
| CAS Number | 70419-06-6 |
| PubChem CID | 11094753 |
| Molecular Formula | C9H20O |
| Molar Mass | 144.25 g/mol |
| Density | 0.827 g/mL (at 25 °C) |
| Boiling Point | 193–194 °C |
| Refractive Index ( nD20 ) | 1.43 |
Biocatalytic Synthesis and Enzymatic Workflows
The traditional chemical synthesis of chiral secondary alcohols from inert alkanes is notoriously difficult, often suffering from over-oxidation and a lack of regioselectivity [[2]]([Link]). To overcome this, modern synthesis relies on biocatalysis . Cytochrome P450 monooxygenases, specifically CYP154A8 isolated from Nocardia farcinica, have emerged as highly selective biocatalysts capable of directly hydroxylating n-nonane into (S)-(+)-2-Nonanol with strict S-selectivity (>84% enantiomeric excess) and >90% regioselectivity for the C2 position . Unspecific peroxygenases (UPOs) are also utilized in multi-enzymatic cascades to achieve similar enantiopure conversions .
Protocol 1: Whole-Cell Biocatalytic Hydroxylation of n-Nonane
To maintain a continuous supply of NAD(P)H cofactors and protect the enzymes from environmental stress, a whole-cell system is employed.
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Step 1: Host Selection & Transformation: Transform Pseudomonas putida with a plasmid co-expressing CYP154A8 and its requisite redox partners.
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Causality:P. putida is explicitly chosen for its robust solvent tolerance. Alkane substrates and alcohol products are inherently toxic to standard bacterial hosts; P. putida maintains cellular integrity during the biotransformation .
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Step 2: Cultivation: Grow the recombinant cells in a controlled bioreactor, inducing protein expression once the exponential growth phase is reached.
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Step 3: Biphasic Reaction Initiation: Overlay the aqueous cultivation buffer with an organic phase consisting of n-nonane.
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Step 4: Self-Validation (Chiral GC-MS): Extract the organic phase, derivatize the products, and analyze via chiral Gas Chromatography-Mass Spectrometry (GC-MS). The protocol validates itself when the chromatogram confirms an enantiomeric excess (ee) of >84%, proving the stereochemical fidelity of the CYP154A8 pocket .
Fig 1: Biocatalytic workflow for the regio- and stereoselective hydroxylation of n-nonane.
Applications in Pharmaceutical Development
In drug discovery, (S)-(+)-2-Nonanol is a highly valued chiral building block. It is frequently utilized to synthesize enantiopure esters, ethers, and active pharmaceutical ingredients (APIs) where the spatial orientation of the alkyl chain dictates receptor binding affinity . The most critical application is its use in the Mitsunobu reaction , which allows for the stereospecific conversion of the (S)-alcohol into (R)-derivatives via a complete Walden inversion [[3]]([Link]).
Protocol 2: Mitsunobu Esterification for Stereocenter Inversion
This protocol outlines the synthesis of (R)-nonan-2-yl 4-nitrobenzoate from (S)-(+)-2-Nonanol.
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Step 1: Reagent Preparation: Dissolve 1.0 eq of (S)-(+)-2-Nonanol, 1.2 eq of triphenylphosphine (PPh3), and 1.2 eq of 4-nitrobenzoic acid in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.
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Causality: The absolute exclusion of moisture is mandatory. Water acts as a competing nucleophile that can prematurely hydrolyze the highly reactive alkoxyphosphonium intermediate, destroying the yield.
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Step 2: Activation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.2 eq of Diethyl azodicarboxylate (DEAD) dropwise.
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Causality: The initial reaction between PPh3 and DEAD to form the betaine intermediate is highly exothermic. Strict temperature control at 0 °C suppresses unwanted E2 elimination side-reactions (which would yield nonene) and ensures the hydroxyl group of the alcohol is cleanly activated into a superior leaving group .
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Step 3: Nucleophilic Attack: Allow the reaction to warm to room temperature and stir for 4–6 hours. The 4-nitrobenzoate anion performs a backside SN2 attack on the activated C2 carbon, completely inverting the stereocenter.
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Step 4: Self-Validation (Chiral HPLC): Following aqueous workup and flash chromatography purification, analyze the purified ester via chiral High-Performance Liquid Chromatography (HPLC). The protocol is validated when the chromatogram confirms an enantiomeric ratio heavily favoring the (R)-configuration, proving a successful Walden inversion.
Fig 2: Mitsunobu reaction logic demonstrating stereocenter inversion of (S)-(+)-2-Nonanol.
Ecological and Biological Significance
Beyond synthetic chemistry, (S)-(+)-2-Nonanol is deeply integrated into biological signaling networks. It is naturally synthesized in botanical sources such as Ruta graveolens (rue), ginger, and wild strawberries , . Crucially, in entomology, it functions as a highly potent trail and alarm pheromone. In the honeybee (Apis mellifera) and various species of stingless bees, foragers deposit micro-droplets of (S)-(+)-2-Nonanol to create chemical pathways, guiding nestmates to high-value resources and modulating complex colony behaviors , [[4]]([Link]).
References
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Wikipedia - 2-Nonanol. Retrieved from:[Link]
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LookChem - (S)-(+)-2-NONANOL (CAS 70419-06-6). Retrieved from:[Link]
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PubChem - (S)-(+)-2-Nonanol (CID 11094753). National Center for Biotechnology Information. Retrieved from:[Link]
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Royal Society of Chemistry (RSC) - A novel P450-based biocatalyst for the selective production of chiral 2-alkanols. Retrieved from:[Link]
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ResearchGate - Multi-enzymatic cascade to convert methyl decanoate into (S)-2-nonanol. Retrieved from:[Link]
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Scribd - Stingless Bees of Mexico. Retrieved from:[Link]
Sources
- 1. (S)-(+)-2-Nonanol | C9H20O | CID 11094753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel P450-based biocatalyst for the selective production of chiral 2-alkanols - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00647J [pubs.rsc.org]
- 3. Cas 70419-06-6,(S)-(+)-2-NONANOL | lookchem [lookchem.com]
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